![molecular formula C17H20N8 B2853280 6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2034228-10-7](/img/structure/B2853280.png)
6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
The compound “6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine” is a complex organic molecule. It is a derivative of the 6,7-dihydro-5H-cyclopenta[c]pyridazine class of compounds . These compounds are structural fragments of alkaloids and exhibit a wide spectrum of biological activity .
Synthesis Analysis
The synthesis of such compounds generally involves a multicomponent condensation of various reagents . For instance, the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives .Molecular Structure Analysis
The structure of a number of heterocycles obtained on their basis was studied by X-ray structural analysis . In the solid state, the molecules of compounds form centrosymmetric dimers due to intermolecular hydrogen bonds N–H···O .Chemical Reactions Analysis
The reaction represents a profound structural transformation. According to chromatography data, cyanothioacetamide is initially formed which then undergoes the Knoevenagel condensation with aldehydes . The resulting alkenes are involved in the Stork alkylation with enamine . The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .Scientific Research Applications
Bcl-xL Protein Inhibitors
The compound could potentially be used as a Bcl-xL protein inhibitor . Bcl-xL is a protein that plays a crucial role in cell survival and apoptosis. Inhibitors of this protein can induce apoptosis, or programmed cell death, which is a promising strategy for treating cancer, autoimmune diseases, or immune system diseases .
Pro-Apoptotic Agents
Related to the first point, the compound could be used as a pro-apoptotic agent . By inducing apoptosis in cancer cells, it could potentially be used in cancer treatments .
Synthesis of Other Compounds
The compound could be used in the synthesis of other compounds . For example, it could be used in the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine, which is a key intermediate of cefpirome .
Research and Development
The compound could be used in research and development. For example, it could be used to study the properties and behaviors of similar compounds .
Chemical Industry
The compound could potentially be used in the chemical industry. For example, it could be used in the production of other chemicals or as a starting material in chemical reactions .
Pharmaceutical Industry
The compound could potentially be used in the pharmaceutical industry. For example, it could be used in the development of new drugs or therapies .
Mechanism of Action
properties
IUPAC Name |
6-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8/c1-12-18-20-15-5-6-16(22-25(12)15)23-7-9-24(10-8-23)17-11-13-3-2-4-14(13)19-21-17/h5-6,11H,2-4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZCARHQIDWHOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=NN=C5CCCC5=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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